molecular formula C10H7ClFNS B2850508 2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole CAS No. 170881-68-2

2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B2850508
CAS No.: 170881-68-2
M. Wt: 227.68
InChI Key: OGWDYEQKXRUKQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The chloromethyl and fluorophenyl groups could be introduced through substitution reactions .


Chemical Reactions Analysis

The chloromethyl group is a good leaving group, so it could be substituted by nucleophiles in a nucleophilic substitution reaction. The aromatic ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of an aromatic ring, a chloromethyl group, and a fluorophenyl group could affect the compound’s polarity, solubility, boiling/melting points, and reactivity .

Safety and Hazards

As with any chemical compound, handling “2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole” would require proper safety measures. The compound could potentially be hazardous due to the presence of the chloromethyl group .

Properties

IUPAC Name

2-(chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNS/c11-5-10-13-9(6-14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWDYEQKXRUKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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